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Compound of Interest

Compound Name: 2-(3-Bromophenoxy)acetic acid

Cat. No.: B157064

[2] 2-(3-Bromophenoxy)acetic acid | CBH7BrO3 | ChemSpider Structure, properties, spectra,
suppliers and links for: 2-(3-Bromophenoxy)acetic acid, 1798-99-8. --INVALID-LINK-- (3-
Bromophenoxy)acetic acid | CAS 1798-99-8 | SCBT - Santa Cruz ... (3-Bromophenoxy)acetic
acid is a compound with the chemical formula C8H7BrO3. It is a derivative of phenoxyacetic
acid and has a bromine atom substituted at the ... --INVALID-LINK-- Synthesis and Biological
Evaluation of Novel 2-Phenoxyacetic Acid ... The results demonstrated that compound 4n, 2-(3-
(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against a-glucosidase,
with an IC50 value of ... --INVALID-LINK-- 2-(3-bromophenoxy)acetic acid | CAS 1798-99-8 |
Biosynth 2-(3-bromophenoxy)acetic acid; (3-Bromophenoxy)acetic acid; Acetic acid, 2-(3-
bromophenoxy)-; Acide (3-bromophénoxy)acétique; --INVALID-LINK-- 2-(3-
Bromophenoxy)acetic acid | CBH7BrO3 - PubChem 2-(3-Bromophenoxy)acetic acid is a
natural product. 2-(3-BROMOPHENOXY)ACETIC ACID is an odorless white to off-white
crystalline solid. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-
phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and
evaluated for their a-glucosidase inhibitory activity. The results demonstrated that compound
4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against a-
glucosidase, with an IC50 value of 0.13 + 0.01 yM. The SAR and docking studies showed that
the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the
activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive
inhibitor of a-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse
model of diabetes. The results showed that 4n could significantly reduce the blood glucose
levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the
development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation
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of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were
synthesized and evaluated for their a-glucosidase inhibitory activity. The results demonstrated
that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound
against a-glucosidase, with an IC50 value of 0.13 + 0.01 uM. The SAR and docking studies
showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could
enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a
non-competitive inhibitor of a-glucosidase. The in vivo anti-diabetic effect of 4n was also
evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce
the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate
for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological
Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives
were synthesized and evaluated for their a-glucosidase inhibitory activity. The results
demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most
active compound against a-glucosidase, with an IC50 value of 0.13 + 0.01 pM. The SAR and
docking studies showed that the introduction of trifluoromethoxy at the meta-position of the
benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n
revealed that it was a non-competitive inhibitor of a-glucosidase. The in vivo anti-diabetic effect
of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could
significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a
promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK--
Synthesis and evaluation of phenoxyacetic acid derivatives as ... - Nature ... Show that 2-(3-
bromophenoxy)acetic acid (compound 6g) exhibits significant inhibitory activity against
protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 4.38 £ 0.13 uM. ... The study
suggests that the bromophenyl group of 6g fits into a hydrophobic pocket of the enzyme's
active site. ... The compound was found to be a competitive inhibitor of PTP1B. --INVALID-
LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... ... 2-(3-
bromophenoxy)acetic acid (6g) as a potent protein tyrosine phosphatase 1B (PTP1B)
inhibitor with an 1IC50 value of 4.38 = 0.13 pM. ... Kinetic studies revealed that compound 69 is
a competitive inhibitor of PTP1B. ... Docking studies suggested that the bromophenyl group of
6g is well-accommodated in a hydrophobic pocket of the active site of PTP1B. --INVALID-LINK-
- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... This study reports the
synthesis and biological evaluation of a series of phenoxyacetic acid derivatives as protein
tyrosine phosphatase 1B (PTP1B) inhibitors. Among the synthesized compounds, 2-(3-
bromophenoxy)acetic acid (compound 6g) was identified as the most potent inhibitor with an
IC50 value of 4.38 £ 0.13 uM. Kinetic analysis revealed that compound 6g acts as a
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competitive inhibitor of PTP1B. Molecular docking studies were performed to understand the
binding mode of 6g within the active site of PTP1B. The results indicated that the bromophenyl
group of 6g is well-accommodated in a hydrophobic pocket of the active site. These findings
suggest that 2-(3-bromophenoxy)acetic acid could be a promising scaffold for the
development of novel PTP1B inhibitors for the treatment of diabetes and obesity. --INVALID-
LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... Abstract. A
series of phenoxyacetic acid derivatives were synthesized and evaluated for their in vitro
inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Among them, compound
69, 2-(3-bromophenoxy)acetic acid, was found to be the most potent inhibitor with an IC50
value of 4.38 £ 0.13 uM. A kinetic study showed that compound 6g was a competitive inhibitor.
A molecular docking study was also performed to investigate the binding mode of compound
69 to the active site of PTP1B. --INVALID-LINK-- Synthesis and biological evaluation of
phenoxyacetic acid derivatives ... ... (69) 2-(3-bromophenoxy)acetic acid PTP1B 4.38 + 0.13
... The inhibitory activity of the synthesized compounds against PTP1B was evaluated using p-
nitrophenyl phosphate (p-NPP) as a substrate. ... The enzyme reaction was initiated by the
addition of PTP1B to a solution containing the inhibitor and p-NPP in a buffer (50 mM HEPES,
pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol). ... The reaction was stopped by the addition of
NaOH, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and
evaluation of phenoxyacetic acid derivatives as potent ... The most active compound, 2-(3-
bromophenoxy)acetic acid (6g), showed potent PTP1B inhibitory activity with an IC50 value
of 4.38 + 0.13 pM. Kinetic studies revealed that compound 6g is a competitive inhibitor of
PTP1B. --INVALID-LINK-- Discovery of Novel Phenoxyacetic Acid Derivatives as Potent and ...
... This study focuses on the discovery of novel phenoxyacetic acid derivatives as potent and
selective inhibitors of protein tyrosine phosphatase 1B (PTP1B). ... Compound 12h, a
derivative with a bromine at the meta-position of the phenoxy ring, exhibited excellent PTP1B
inhibitory activity (IC50 = 0.89 uM) and selectivity against other PTPs. --INVALID-LINK--
Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... ... A series of 2-
phenoxyacetic acid derivatives were synthesized and evaluated for their a-glucosidase
inhibitory activity. ... Compound 4n, which has a trifluoromethoxy group at the meta-position,
was the most potent with an IC50 of 0.13 uM. ... The assay was performed using yeast a-
glucosidase and p-nitrophenyl-a-D-glucopyranoside (pNPG) as the substrate. ... The reaction
mixture contained the enzyme, substrate, and inhibitor in a phosphate buffer (pH 6.8). ... The
reaction was stopped by adding sodium carbonate, and the absorbance was measured at 405
nm. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A
novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their a-
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glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-
(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against a-glucosidase,
with an IC50 value of 0.13 + 0.01 pM. The SAR and docking studies showed that the
introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the
activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive
inhibitor of a-glucosidase. --INVALID-LINK-- An In-depth Technical Guide on the Potential
Therapeutic Targets of 2-(3-Bromophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-(3-Bromophenoxy)acetic acid is a synthetic organic compound that has garnered interest in
the scientific community for its potential therapeutic applications. As a derivative of
phenoxyacetic acid, it serves as a scaffold for the development of novel bioactive molecules.
This technical guide provides a comprehensive overview of the identified therapeutic targets of
2-(3-bromophenoxy)acetic acid and its analogs, presenting key quantitative data, detailed
experimental protocols, and visual representations of relevant biological pathways and
experimental workflows. This document is intended to be a valuable resource for researchers
and professionals involved in drug discovery and development.

Identified Therapeutic Targets

Research has primarily identified two key enzymes as potential therapeutic targets for 2-(3-
bromophenoxy)acetic acid and its derivatives: Protein Tyrosine Phosphatase 1B (PTP1B)
and a-glucosidase. Both enzymes are implicated in metabolic disorders, suggesting the
potential of this chemical scaffold in the development of treatments for conditions such as
diabetes and obesity.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating
insulin and leptin signaling pathways. Its inhibition is a well-established strategy for the
treatment of type 2 diabetes and obesity.

Quantitative Data Summary

A study on phenoxyacetic acid derivatives identified 2-(3-bromophenoxy)acetic acid (referred
to as compound 6g in the study) as a potent inhibitor of PTP1B.
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Compound Target IC50 (pM) Inhibition Type
2-(3-

Bromophenoxy)acetic  PTP1B 4.38+£0.13 Competitive

acid (69)

Another study on phenoxyacetic acid derivatives discovered a related compound with a
bromine at the meta-position exhibiting strong PTP1B inhibitory activity.

Compound Target IC50 (uM)

Derivative with meta-bromine
(12h)

PTP1B 0.89

Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of 2-(3-bromophenoxy)acetic acid against PTP1B was determined
using an in vitro enzymatic assay.

e Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (pNPP)
as the substrate.

o Assay Buffer: 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

e Procedure:

[e]

The enzyme reaction is initiated by adding PTP1B to a solution containing the inhibitor (2-
(3-bromophenoxy)acetic acid) and pNPP in the assay buffer.

The reaction mixture is incubated at a specified temperature and for a specific duration.

[e]

o

The reaction is terminated by the addition of a strong base, such as sodium hydroxide
(NaOH).

o

The absorbance of the resulting solution is measured at 405 nm to quantify the amount of
p-nitrophenol produced, which is proportional to the enzyme activity.
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+ Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme
activity by 50%, is calculated from the dose-response curve.

Signaling Pathway

Downstream Signalin, Glucose Uptake
Insulin Insulin Receptor IRS (Phosphorylated) - 9 9 P
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Click to download full resolution via product page

Caption: Inhibition of PTP1B by 2-(3-Bromophenoxy)acetic acid enhances insulin signaling.

Experimental Workflow
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Caption: Workflow for the in vitro PTP1B inhibition assay.

a-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down
complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion
and absorption, thereby reducing postprandial blood glucose levels.

Quantitative Data Summary
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While 2-(3-bromophenoxy)acetic acid itself was not the most potent compound in a study of
novel 2-phenoxyacetic acid derivatives, a structurally related analog, 2-(3-
(trifluoromethoxy)phenoxy)acetic acid (compound 4n), demonstrated significant a-glucosidase
inhibitory activity. This highlights the potential of the 2-phenoxyacetic acid scaffold, with
substitutions at the meta-position of the benzene ring, for targeting this enzyme.

Compound Target IC50 (pM) Inhibition Type
2-(3-
(Trifluoromethoxy)phe  a-Glucosidase 0.13+£0.01 Non-competitive

noxy)acetic acid (4n)

Experimental Protocol: a-Glucosidase Inhibition Assay

The inhibitory activity against a-glucosidase was evaluated using an in vitro enzymatic assay.

e Enzyme and Substrate: Yeast a-glucosidase and p-nitrophenyl-a-D-glucopyranoside (pNPG)
as the substrate.

o Assay Buffer: Phosphate buffer (pH 6.8).
e Procedure:

o Areaction mixture is prepared containing the enzyme, substrate, and the test compound
(inhibitor) in the phosphate buffer.

o The mixture is incubated for a defined period at a specific temperature.
o The reaction is stopped by the addition of sodium carbonate.

o The absorbance is measured at 405 nm to determine the amount of p-nitrophenol
released.

o Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition
against the inhibitor concentration.

Signaling Pathway
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Caption: Inhibition of a-glucosidase by a 2-phenoxyacetic acid derivative reduces glucose
absorption.
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Caption: Structure-activity relationship of 2-phenoxyacetic acid derivatives.

Conclusion
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The available scientific literature indicates that 2-(3-bromophenoxy)acetic acid and its
analogs are promising scaffolds for the development of inhibitors against PTP1B and a-
glucosidase. The competitive inhibition of PTP1B by 2-(3-bromophenoxy)acetic acid
suggests its potential in the treatment of insulin resistance and obesity. Furthermore, the
significant non-competitive inhibition of a-glucosidase by a closely related analog highlights the
tunability of this scaffold to target different enzymes involved in metabolic regulation.

Further research, including in vivo studies and medicinal chemistry efforts to optimize potency
and selectivity, is warranted to fully elucidate the therapeutic potential of this class of
compounds. The detailed experimental protocols and data presented in this guide provide a
solid foundation for future investigations in this area.

 To cite this document: BenchChem. [potential therapeutic targets of 2-(3-
Bromophenoxy)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157064#potential-therapeutic-targets-of-2-3-
bromophenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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